molecular formula C24H25N3O6S B2604527 N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847410-74-6

N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2604527
CAS No.: 847410-74-6
M. Wt: 483.54
InChI Key: HPKNQIUEAWXHMZ-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O6S and its molecular weight is 483.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Compounds related to benzothiazepines and their derivatives, like the one , have been extensively studied for their synthesis and chemical characterization. Nguyen et al. (2018) described the synthesis of a new benzothiazepine derivative, emphasizing the importance of structural determination through various spectral data, which is crucial for understanding the reactivity and potential applications of such compounds (Nguyen, Bui, & Nguyen, 2018). This process involves reactions that could be relevant for synthesizing compounds with similar complex structures, offering insights into methodologies that might apply to the compound of interest.

Potential Biological Activities

The structural components of the compound, such as the benzothiazepine backbone and isoxazole ring, are noted for their biological activities. For example, compounds with the benzothiazepine core have been evaluated for their antimicrobial properties, as in the work by Tailor, Patel, & Malik (2014), who synthesized derivatives showing significant activity against various bacterial strains (Tailor, Patel, & Malik, 2014). Similarly, Marri et al. (2018) synthesized isoxazole-substituted compounds that exhibited good in vitro antimicrobial activity against several bacterial and fungal strains, indicating that the isoxazole component contributes significantly to the biological activity of these molecules (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).

Anticonvulsant and Neuroprotective Effects

The incorporation of benzothiazepine and isoxazole moieties has been associated with anticonvulsant effects, as seen in compounds structurally related to the query compound. Studies like that of Chimirri et al. (1998) have shown that benzodiazepine derivatives can act as AMPA receptor antagonists, offering a pathway for anticonvulsant activity without affecting the benzodiazepine receptor, suggesting a potential research avenue for the compound (Chimirri et al., 1998).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-14-9-21(26-33-14)25-22(28)13-27-16-7-5-6-8-19(16)34-20(12-23(27)29)15-10-17(30-2)24(32-4)18(11-15)31-3/h5-11,20H,12-13H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKNQIUEAWXHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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